

Investigating the role of Acotiamide in functional dyspepsia pathophysiology

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Compound of Interest

Compound Name: Acotiamide

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An In-depth Technical Guide on the Role of **Acotiamide** in the Pathophysiology of Functional Dyspepsia

Introduction to Functional Dyspepsia and Acotiamide

Functional dyspepsia (FD) is a prevalent and complex gastroduodenal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any identifiable organic, systemic, or metabolic disease that would explain the symptoms.[1] The Rome III and IV criteria further sub-classify FD into Postprandial Distress Syndrome (PDS), which is primarily meal-related, and Epigastric Pain Syndrome (EPS).[1][2] The pathophysiology of FD is multifactorial, involving mechanisms like delayed gastric emptying, impaired gastric accommodation to meals, visceral hypersensitivity, and psychosocial factors.[1]

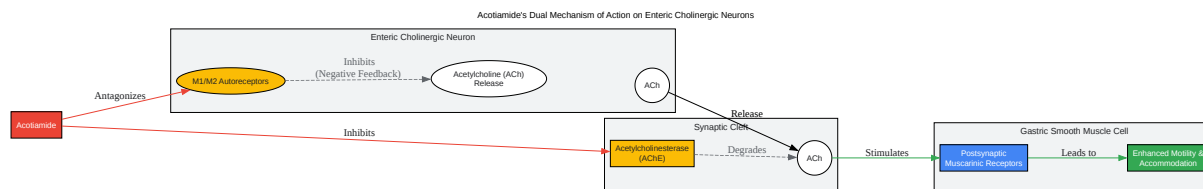
Acotiamide (Z-338 or YM443) is a first-in-class gastroprokinetic agent approved for the treatment of FD, particularly the symptoms associated with PDS.[1][2][3] It modulates upper gastrointestinal motility, addressing key pathophysiological abnormalities observed in FD patients.[3][4] Unlike other prokinetics, **acotiamide** has a distinct pharmacological profile with little to no affinity for serotonin (5-HT) or dopamine D2 receptors, which are targets for other agents in this class.[3][5]

Core Mechanism of Action

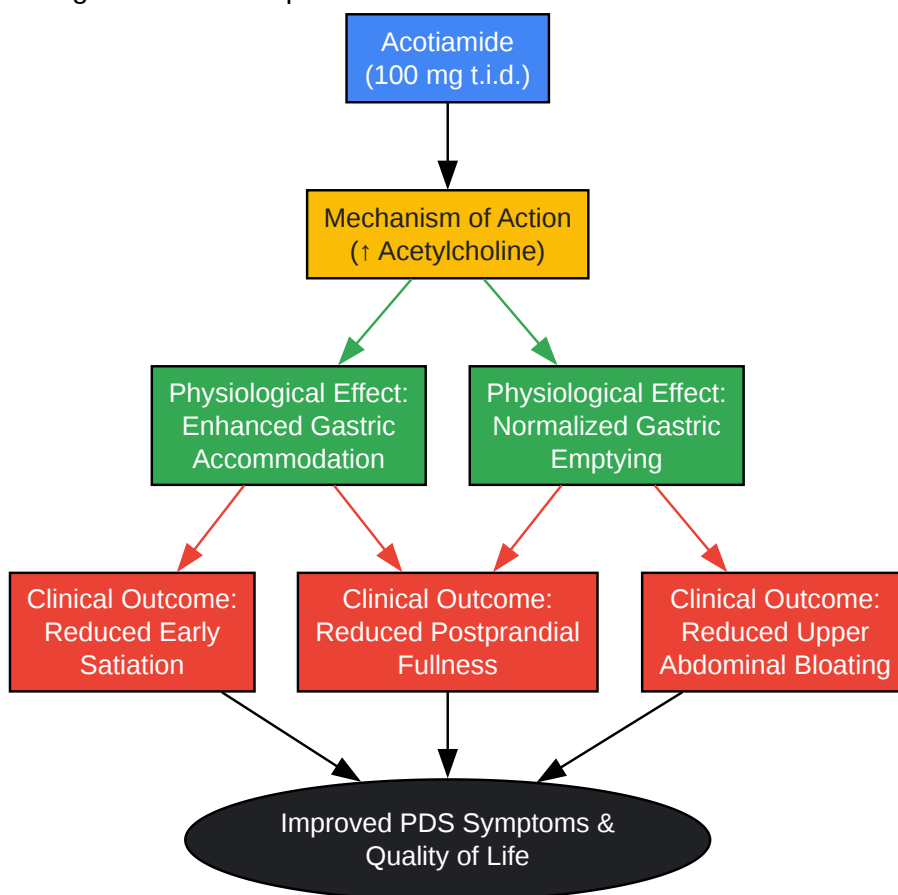
Acotiamide's therapeutic effects are primarily driven by its ability to enhance acetylcholine (ACh) concentrations at the neuromuscular junction in the enteric nervous system.[1][3][6] This is achieved through a dual mechanism:

- **Acetylcholinesterase (AChE) Inhibition:** **Acotiamide** inhibits the activity of AChE, the enzyme responsible for the degradation of ACh in the synaptic cleft.[3][5][6] This action increases the local availability and prolongs the effect of ACh released from cholinergic neurons.
- **Muscarinic Autoreceptor Antagonism:** It acts as an antagonist on presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons.[6] These autoreceptors typically provide negative feedback, inhibiting further ACh release. By blocking them, **acotiamide** disinhibits the neuron, leading to enhanced ACh release.[4][6]

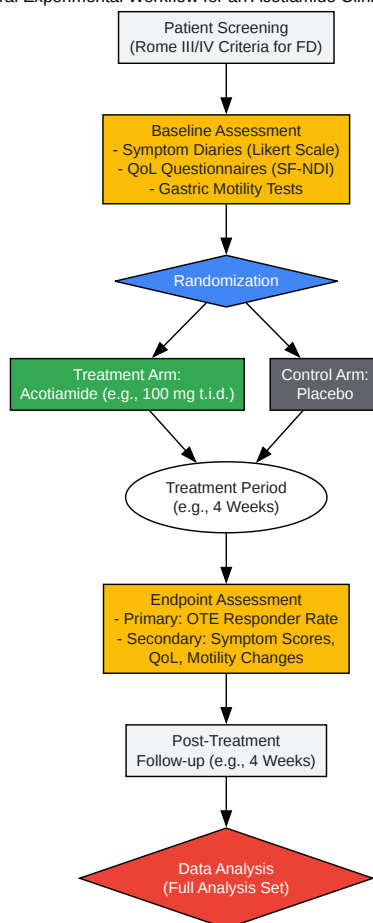
The resulting increase in ACh stimulates postsynaptic muscarinic receptors on gastric smooth muscle cells, thereby enhancing gastric contractility and motility.[6]



Logical Relationship: From Mechanism to Clinical Benefit in PDS



General Experimental Workflow for an Acotiamide Clinical Trial



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